2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the 1,3,4-thiadiazole ring . The reaction conditions include refluxing the mixture at elevated temperatures for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzamide moiety can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include sodium borohydride for reduction, and hydrogen peroxide or m-chloroperbenzoic acid for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors involved in various biological pathways . For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components and induce cell death .
Comparison with Similar Compounds
Similar compounds to 2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide include other 1,3,4-thiadiazole derivatives such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal activities.
2-mercapto-1,3,4-thiadiazole: Exhibits antioxidant and anti-inflammatory properties.
2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole: Studied for its antifungal activity against Candida albicans.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
2-chloro-4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O3S/c10-7-3-5(14(16)17)1-2-6(7)8(15)12-9-13-11-4-18-9/h1-4H,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGYJAKKMDORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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